molecular formula C11H21NO B13798241 Acetamide,N-(1-cyclohexylpropyl)-

Acetamide,N-(1-cyclohexylpropyl)-

Cat. No.: B13798241
M. Wt: 183.29 g/mol
InChI Key: NOVCSWJRPZZNPD-UHFFFAOYSA-N
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Description

Acetamide, N-(1-cyclohexylpropyl)- is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-cyclohexylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-cyclohexylpropyl)- typically involves the reaction of acetamide with 1-cyclohexylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Acetamide, N-(1-cyclohexylpropyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-cyclohexylpropyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Acetamide, N-(1-cyclohexylpropyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-cyclohexylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(1-cyclohexylpropyl)- is unique due to the presence of the 1-cyclohexylpropyl group, which imparts distinct chemical and physical properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(1-cyclohexylpropyl)acetamide

InChI

InChI=1S/C11H21NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h10-11H,3-8H2,1-2H3,(H,12,13)

InChI Key

NOVCSWJRPZZNPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCCC1)NC(=O)C

Origin of Product

United States

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